molecular formula C20H40N4S8Te B1581744 Ethyl tellurac CAS No. 20941-65-5

Ethyl tellurac

Cat. No.: B1581744
CAS No.: 20941-65-5
M. Wt: 720.7 g/mol
InChI Key: DADTZHAWDPZVFJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethyl tellurac plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with thiol-containing enzymes, forming stable complexes that can inhibit enzyme activity. This interaction is primarily due to the strong affinity of tellurium for sulfur atoms in thiol groups. This compound has been shown to inhibit enzymes such as glutathione peroxidase and thioredoxin reductase, which are essential for maintaining cellular redox balance . By inhibiting these enzymes, this compound can disrupt cellular redox homeostasis, leading to oxidative stress and potential cell damage.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been observed to induce oxidative stress in cells by inhibiting antioxidant enzymes, leading to an accumulation of reactive oxygen species (ROS). This oxidative stress can result in damage to cellular components, including lipids, proteins, and DNA . Additionally, this compound can affect cell signaling pathways, particularly those involved in the cellular response to oxidative stress. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of the antioxidant response . This activation leads to the upregulation of genes involved in antioxidant defense, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with thiol groups in proteins and enzymes. By binding to these thiol groups, this compound can inhibit the activity of enzymes that are crucial for maintaining cellular redox balance . This inhibition leads to an increase in ROS levels, which can cause oxidative damage to cellular components. Additionally, this compound can modulate gene expression by activating the Nrf2 pathway, leading to the upregulation of antioxidant defense genes . This dual mechanism of action—enzyme inhibition and gene expression modulation—contributes to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is sensitive to light and can degrade upon prolonged exposure . This degradation can reduce its effectiveness in biochemical assays and experiments. Long-term studies have shown that this compound can have persistent effects on cellular function, particularly in terms of inducing oxidative stress and modulating gene expression . These effects can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and activate antioxidant defense pathways without causing significant toxicity . At higher doses, the compound can cause severe oxidative damage, leading to cell death and tissue injury. Studies in animal models have shown that high doses of this compound can result in hepatotoxicity, nephrotoxicity, and neurotoxicity . These toxic effects are likely due to the compound’s ability to induce excessive oxidative stress and disrupt cellular redox balance.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. The compound can be metabolized by enzymes such as cytochrome P450 and glutathione S-transferase, leading to the formation of various metabolites . These metabolites can further interact with cellular components, contributing to the overall biochemical effects of this compound. Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in cellular metabolism, such as thioredoxin reductase . This inhibition can disrupt metabolic pathways and alter metabolite levels, leading to changes in cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its transport in the bloodstream . Additionally, this compound can be taken up by cells through active transport mechanisms, such as those mediated by organic anion transporters . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects.

Subcellular Localization

This compound is primarily localized in the cytoplasm and mitochondria of cells. This subcellular localization is crucial for its activity, as it allows the compound to interact with key enzymes and proteins involved in maintaining cellular redox balance . This compound can also undergo post-translational modifications, such as phosphorylation and ubiquitination, which can affect its localization and activity . These modifications can direct this compound to specific cellular compartments, enhancing its ability to modulate cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl tellurac is synthesized by reacting tellurium tetrachloride with sodium diethyldithiocarbamate in an aqueous medium. The reaction proceeds as follows:

TeCl4+4NaS2CN(C2H5)2Te(S2CN(C2H5)2)4+4NaCl\text{TeCl}_4 + 4 \text{NaS}_2\text{CN(C}_2\text{H}_5)_2 \rightarrow \text{Te(S}_2\text{CN(C}_2\text{H}_5)_2)_4 + 4 \text{NaCl} TeCl4​+4NaS2​CN(C2​H5​)2​→Te(S2​CN(C2​H5​)2​)4​+4NaCl

The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch processes where the reactants are mixed in reactors equipped with stirring mechanisms to ensure uniformity. The reaction mixture is then filtered to remove any impurities, and the product is purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

Ethyl tellurac undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high efficiency as a vulcanization accelerator and its ability to produce high modulus vulcanizates, particularly in isobutylene-isoprene rubber compounds. Its non-staining and non-discoloring properties make it suitable for use in light-colored rubber products .

Properties

IUPAC Name

[tris(diethylcarbamothioylsulfanyl)-λ4-tellanyl] N,N-diethylcarbamodithioate
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InChI

InChI=1S/C20H40N4S8Te/c1-9-21(10-2)17(25)29-33(30-18(26)22(11-3)12-4,31-19(27)23(13-5)14-6)32-20(28)24(15-7)16-8/h9-16H2,1-8H3
Source PubChem
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InChI Key

DADTZHAWDPZVFJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCN(CC)C(=S)S[Te](SC(=S)N(CC)CC)(SC(=S)N(CC)CC)SC(=S)N(CC)CC
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Molecular Formula

C20H40N4S8Te
Record name ETHYL TELLURAC
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DSSTOX Substance ID

DTXSID3020594
Record name Ethyl tellurac
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Molecular Weight

720.7 g/mol
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Physical Description

Ethyl tellurac is an orange-yellow to bright yellow fluffy powder. (NTP, 1992), Dry Powder, Orange-yellow to bright yellow solid; [CAMEO] Orange-yellow powder; [MSDSonline]
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Solubility

less than 0.1 mg/mL at 73 °F (NTP, 1992), SOL IN BENZENE, CARBON DISULFIDE, CHLOROFORM; SLIGHTLY SOL IN ALCOHOL, GASOLINE; INSOL IN WATER
Record name ETHYL TELLURAC
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Density

1.44 (NTP, 1992) - Denser than water; will sink
Record name ETHYL TELLURAC
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CAS No.

20941-65-5
Record name ETHYL TELLURAC
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Melting Point

226 to 244 °F (NTP, 1992)
Record name ETHYL TELLURAC
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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